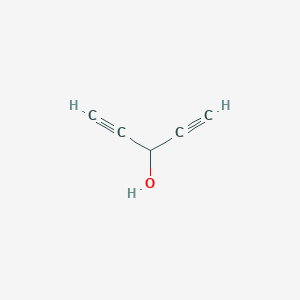

Penta-1,4-diyn-3-ol

Description

BenchChem offers high-quality Penta-1,4-diyn-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Penta-1,4-diyn-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

penta-1,4-diyn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O/c1-3-5(6)4-2/h1-2,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDYPNZJRPEUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453284 | |

| Record name | 1,4-PENTADIYN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56598-53-9 | |

| Record name | 1,4-PENTADIYN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Penta-1,4-diyn-3-ol from Simple Precursors

Introduction: The Significance of Penta-1,4-diyn-3-ol in Modern Organic Synthesis

Penta-1,4-diyn-3-ol is a key synthetic intermediate possessing a unique structural motif of a secondary alcohol flanked by two terminal alkyne functionalities. This arrangement of reactive groups makes it a highly versatile building block in various domains of chemical research, including drug discovery, materials science, and the synthesis of complex natural products. The terminal alkynes are amenable to a wide array of transformations such as Sonogashira couplings, "click" chemistry, and acetylide additions, while the secondary alcohol can be oxidized to the corresponding ketone or participate in substitution and rearrangement reactions.[1] This guide provides a comprehensive overview of a robust and accessible synthetic route to penta-1,4-diyn-3-ol from simple, readily available precursors.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of penta-1,4-diyn-3-ol points to a convergent synthesis involving the formation of two new carbon-carbon bonds. The central carbinol carbon suggests a nucleophilic addition of two acetylide equivalents to a central one-carbon electrophile. A highly efficient and practical choice for this electrophile is ethyl formate. The overall strategy, therefore, hinges on the double addition of an ethynyl Grignard reagent, ethynylmagnesium bromide, to ethyl formate.

Reaction Mechanism: A Step-by-Step Look at the Grignard Addition

The synthesis of penta-1,4-diyn-3-ol via the Grignard reaction with ethyl formate proceeds through a well-established mechanistic pathway:

-

First Nucleophilic Addition: The highly nucleophilic ethynylmagnesium bromide attacks the electrophilic carbonyl carbon of ethyl formate. This results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling the ethoxide leaving group to form an intermediate aldehyde, propynal.

-

Second Nucleophilic Addition: A second equivalent of ethynylmagnesium bromide rapidly adds to the newly formed and highly reactive propynal. This addition generates a magnesium alkoxide intermediate.

-

Protonation: The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride, to protonate the magnesium alkoxide and yield the final product, penta-1,4-diyn-3-ol.

Experimental Protocol: A Detailed Walkthrough

This protocol is adapted from established procedures for the synthesis of similar dialkynyl carbinols and Grignard reactions with formate esters.[2][3][4][5][6]

Part 1: Preparation of Ethynylmagnesium Bromide

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetylene gas, purified

Procedure:

-

A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. All glassware must be thoroughly flame-dried under a stream of inert gas (nitrogen or argon).

-

Magnesium turnings (2.2 equivalents) are placed in the flask.

-

A solution of ethyl bromide (2.1 equivalents) in anhydrous THF is prepared and added to the dropping funnel.

-

A small portion of the ethyl bromide solution is added to the magnesium turnings to initiate the Grignard reaction, which is evidenced by the onset of bubbling and a gentle reflux. The remaining ethyl bromide solution is then added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30 minutes to ensure complete formation of ethylmagnesium bromide.

-

In a separate, larger three-necked flask, also thoroughly dried and under an inert atmosphere, anhydrous THF is placed and cooled in an ice bath.

-

Purified acetylene gas is bubbled through the cooled THF to create a saturated solution.

-

The freshly prepared ethylmagnesium bromide solution is then slowly added to the acetylene-saturated THF via a cannula. A vigorous evolution of ethane gas will be observed. A continuous slow stream of acetylene should be maintained throughout the addition.

-

After the addition is complete, acetylene is bubbled through the solution for another 30 minutes to ensure the complete formation of ethynylmagnesium bromide.

Part 2: Synthesis of Penta-1,4-diyn-3-ol

Materials:

-

Ethynylmagnesium bromide solution in THF (from Part 1)

-

Ethyl formate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

The freshly prepared solution of ethynylmagnesium bromide is cooled to 0 °C in an ice bath.

-

A solution of ethyl formate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred Grignard reagent. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification:

The crude penta-1,4-diyn-3-ol is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[7]

Quantitative Data

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| Ethyl Formate | C₃H₆O₂ | 74.08 | 1.0 |

| Ethyl Bromide | C₂H₅Br | 108.97 | 2.1 |

| Magnesium | Mg | 24.31 | 2.2 |

| Penta-1,4-diyn-3-ol | C₅H₄O | 80.09 | - |

Expected Yield: Moderate to good, typically in the range of 50-70%, depending on the quality of the Grignard reagent and reaction conditions.

Characterization of Penta-1,4-diyn-3-ol

The structure of the synthesized product should be confirmed by standard spectroscopic methods.

-

¹H NMR: Expected signals include a singlet or broad singlet for the hydroxyl proton, a triplet for the methine proton coupled to the acetylenic protons, and a doublet for the two equivalent terminal acetylenic protons.

-

¹³C NMR: Three distinct carbon signals are expected: one for the carbinol carbon and two for the two equivalent alkyne moieties.

-

IR Spectroscopy: Characteristic absorptions would include a broad O-H stretch around 3300 cm⁻¹, a sharp C≡C-H stretch around 3300 cm⁻¹, and a C≡C stretch around 2100 cm⁻¹.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for the preparation of Penta-1,4-diyn-3-ol.

Logical Progression of Experimental Steps

Caption: Logical progression of the experimental steps for the synthesis.

Safety Considerations

-

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. All reactions should be carried out under a dry, inert atmosphere.

-

Acetylene: Acetylene is a flammable gas and can form explosive acetylides with certain metals. Ensure proper handling and purification.

-

Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood and avoid ignition sources.

-

General Hazards: Penta-1,4-diyn-3-ol is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of penta-1,4-diyn-3-ol from ethyl formate and ethynylmagnesium bromide is a reliable and scalable method for accessing this valuable synthetic intermediate. The procedure leverages fundamental organometallic chemistry and provides a solid foundation for further synthetic explorations utilizing the unique reactivity of the dialkynyl carbinol motif. Careful execution of the experimental protocol and adherence to safety precautions are paramount for a successful outcome.

References

-

Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules.

-

Synthesis of Hepta-1,4-diyn-3-ol from Simple Precursors: A Technical Guide. BenchChem.

-

Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. MDPI.

-

1-phenyl-1-penten-4-yn-3-ol. Organic Syntheses.

-

A formate ester, such as ethyl formate, reacts with an excess of a... Pearson.

-

Penta-1,4-diyn-3-ol | C5H4O. PubChem.

-

Penta-1,4-diyn-3-ol | 56598-53-9. BenchChem.

-

Ethyl formate on treating with excess of methyl magnesium... Vedantu.

-

Solved Probl PROBLEM 10-18 When making a secc ethyl formate,... Chegg.com.

Sources

- 1. Penta-1,4-diyn-3-ol | 56598-53-9 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A formate ester, such as ethyl formate, reacts with an excess of ... | Study Prep in Pearson+ [pearson.com]

- 5. Ethyl formate on treating with excess of methyl magnesium class 11 chemistry CBSE [vedantu.com]

- 6. Solved Probl PROBLEM 10-18 When making a secc ethyl formate, | Chegg.com [chegg.com]

- 7. benchchem.com [benchchem.com]

- 8. Penta-1,4-diyn-3-ol | C5H4O | CID 11051571 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Penta-1,4-diyn-3-ol

This guide provides a comprehensive technical overview of the spectroscopic data for Penta-1,4-diyn-3-ol (CAS No. 56598-53-9), a versatile C5 building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The focus is on providing not just the data itself, but also the underlying principles of spectral interpretation and the experimental methodologies used to obtain these crucial analytical insights.

Introduction to Penta-1,4-diyn-3-ol

Penta-1,4-diyn-3-ol is a secondary alcohol containing two terminal alkyne functional groups. Its structure presents a unique combination of reactive sites: the hydroxyl group and the acidic protons of the terminal acetylenes. This trifunctionality makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, including heterocycles and natural product analogues.[1] Accurate and thorough spectroscopic characterization is the cornerstone of its application in multi-step syntheses, ensuring purity, confirming identity, and enabling reaction monitoring.

The molecular structure of Penta-1,4-diyn-3-ol is as follows:

Caption: Molecular Structure of Penta-1,4-diyn-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Penta-1,4-diyn-3-ol, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of Penta-1,4-diyn-3-ol is expected to be relatively simple, reflecting the molecule's symmetry. The key resonances are those of the acetylenic protons, the methine proton at the alcohol center, and the hydroxyl proton.

Expected ¹H NMR Data:

| Proton Type | Chemical Shift (δ) / ppm | Multiplicity |

| Acetylenic (≡C-H) | ~2.5 - 2.6 | Doublet |

| Methine (CH-OH) | ~5.1 - 5.2 | Triplet |

| Hydroxyl (O-H) | Variable | Singlet (broad) |

Data sourced from a doctoral thesis on related compounds.[2]

Interpretation and Causality:

-

Acetylenic Protons (≡C-H): These protons appear in a region (~2.5-2.6 ppm) that is characteristically upfield for protons attached to sp-hybridized carbons. This is due to the magnetic anisotropy of the carbon-carbon triple bond, which creates a shielding cone along the axis of the bond. The signal is expected to be a doublet due to coupling with the methine proton.

-

Methine Proton (CH-OH): This proton, attached to the carbon bearing the hydroxyl group, is significantly deshielded by the electronegative oxygen atom, hence its downfield shift (~5.1-5.2 ppm). It is anticipated to appear as a triplet due to coupling with the two equivalent acetylenic protons.

-

Hydroxyl Proton (O-H): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of Penta-1,4-diyn-3-ol, only three distinct carbon signals are expected.

Expected ¹³C NMR Data:

| Carbon Type | Chemical Shift (δ) / ppm |

| C H-OH | ~55-65 |

| ≡C -H | ~70-80 |

| -C ≡ | ~80-90 |

Interpretation and Causality:

-

Carbinol Carbon (CH-OH): The carbon atom bonded to the hydroxyl group is deshielded by the oxygen and is expected to resonate in the 55-65 ppm range.

-

Alkynyl Carbons (C≡C): The sp-hybridized carbons of the alkyne groups have characteristic chemical shifts in the 70-90 ppm range. The terminal, protonated carbon (≡C -H) typically appears slightly upfield compared to the internal, quaternary carbon (-C ≡).

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In Penta-1,4-diyn-3-ol, the key characteristic absorptions are from the O-H stretch of the alcohol and the C≡C and ≡C-H stretches of the terminal alkyne groups.

Characteristic IR Absorption Bands:

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | ~3312 (broad) | Strong |

| ≡C-H stretch (alkyne) | ~3300 | Strong, sharp |

| C≡C stretch (alkyne) | ~2178 | Weak to medium |

| C-O stretch (alcohol) | ~1000-1200 | Strong |

Data for O-H and C≡C stretches are sourced from a doctoral thesis on related compounds.[1][2] Data for ≡C-H and C-O stretches are based on established characteristic frequencies.[6][7][8][9][10]

Interpretation and Causality:

-

O-H Stretch: The broadness of the alcohol O-H stretch is a direct result of intermolecular hydrogen bonding. This broad, strong absorption around 3312 cm⁻¹ is highly diagnostic for the presence of an alcohol.

-

≡C-H Stretch: The stretching vibration of the C-H bond on a terminal alkyne gives rise to a strong and characteristically sharp peak at approximately 3300 cm⁻¹. Its sharpness helps distinguish it from the broad O-H band with which it can overlap.

-

C≡C Stretch: The carbon-carbon triple bond stretch appears in a relatively uncongested region of the spectrum (~2178 cm⁻¹). For terminal alkynes, this peak is typically of weak to medium intensity.

-

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in a secondary alcohol results in a strong absorption in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and water vapor).

-

Sample Application: Place a small amount of solid Penta-1,4-diyn-3-ol directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For Penta-1,4-diyn-3-ol, the molecular weight is 80.08 g/mol .[11]

Expected Fragmentation Pattern (Electron Ionization - EI):

Under EI conditions, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation of alcohols is often characterized by two main pathways: α-cleavage and dehydration.[12][13][14]

-

Molecular Ion (M⁺˙): A peak at m/z = 80, corresponding to the molecular ion [C₅H₄O]⁺˙, is expected. The intensity of this peak may be low due to the lability of the alcohol.

-

Loss of a Hydrogen Atom (M-1): A peak at m/z = 79, resulting from the loss of a hydrogen atom, is possible.

-

α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen is a common fragmentation pathway for alcohols, leading to a resonance-stabilized oxonium ion. For Penta-1,4-diyn-3-ol, this would involve the loss of an ethynyl radical (•C≡CH) to give a fragment at m/z = 55. This is expected to be a significant peak.

-

Dehydration (M-18): The loss of a water molecule from the molecular ion would result in a peak at m/z = 62.

-

Other Fragments: Further fragmentation could lead to smaller charged species, such as the propargyl cation at m/z = 39.

Caption: Plausible fragmentation pathways for Penta-1,4-diyn-3-ol in EI-MS.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A dilute solution of Penta-1,4-diyn-3-ol in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) column for separation from any impurities.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

-

Acceleration: The newly formed ions are accelerated out of the ion source by an electric field into the mass analyzer.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Spectrum Generation: The signals are processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic characterization of Penta-1,4-diyn-3-ol provides a clear and unambiguous confirmation of its structure. ¹H and ¹³C NMR spectroscopy define the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key hydroxyl and terminal alkyne functional groups, and mass spectrometry establishes the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This comprehensive dataset is indispensable for any researcher utilizing this versatile compound in their synthetic endeavors, ensuring the quality of starting materials and the success of subsequent chemical transformations.

References

-

Wilson, R. (2020). Electrophilic Cyclisations of 3-Arylpenta-1,4-diyn-3-ols for the Synthesis of Heterocycles. [Doctoral thesis, University of Huddersfield]. University of Huddersfield Repository. [Link]

-

University of Huddersfield Repository. (2020). Items where Year is 2020. Retrieved from [Link]

-

University of Huddersfield Repository. (n.d.). Items where Subject is "QD Chemistry". Retrieved from [Link]

-

University of Huddersfield Repository. (n.d.). Items where School is "School of Applied Sciences". Retrieved from [Link]

-

LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Chart. Spectroscopy Tutorial: Reference. Retrieved from [Link]

-

PubChem. (n.d.). Penta-1,4-diyn-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: alkynes. IR Spectroscopy Tutorial. Retrieved from [Link]

-

SpectraBase. (n.d.). Penta-1,4-diyn-3-ol. Wiley-VCH GmbH. Retrieved from [Link]

-

LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

American Elements. (n.d.). 1,4-Pentadiyn-3-ol. Retrieved from [Link]

-

Prakash Raja. (2023, January 19). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). [Video]. YouTube. Retrieved from [Link]

-

Novachem. (n.d.). Penta-1,4-diyn-3-ol. Retrieved from [Link]

-

Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]

-

Pharmacy Research. (n.d.). CAS 56598-53-9 Penta-1,4-diyn-3-ol. Retrieved from [Link]

-

NIST. (n.d.). 1,4-Pentadien-3-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

-

SpectraBase. (n.d.). Propargylalcohol. Wiley-VCH GmbH. Retrieved from [Link]

-

SpectraBase. (n.d.). Propargylalcohol. W. Robien, Inst. of Org. Chem., Univ. of Vienna. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

Sources

- 1. Penta-1,4-diyn-3-ol | 56598-53-9 | Benchchem [benchchem.com]

- 2. Huddersfield Repository - University of Huddersfield [eprints.hud.ac.uk]

- 3. scribd.com [scribd.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Penta-1,4-diyn-3-ol | C5H4O | CID 11051571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. whitman.edu [whitman.edu]

- 13. benchchem.com [benchchem.com]

- 14. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Penta-1,4-diyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penta-1,4-diyn-3-ol, a seemingly simple molecule, possesses a unique combination of reactive functional groups—a secondary alcohol flanked by two terminal alkynes. This arrangement makes it a highly versatile and valuable building block in organic synthesis. Its structural rigidity and the propensity of its functional groups to participate in a wide array of transformations have cemented its role as a key intermediate in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and advanced materials. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of penta-1,4-diyn-3-ol, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging its full synthetic potential.

Introduction: The Strategic Importance of a C5 Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Penta-1,4-diyn-3-ol (CAS No: 56598-53-9) emerges as a C5 building block of significant interest due to its trifunctional nature. The molecule features a secondary hydroxyl group at the central carbon, which can direct stereochemistry and be readily oxidized to a ketone. This is complemented by two terminal alkyne moieties that are ripe for a multitude of chemical transformations, including coupling reactions, cycloadditions, and nucleophilic additions.[1]

The synthetic utility of penta-1,4-diyn-3-ol is underscored by its application in the synthesis of diverse molecular scaffolds. For instance, it serves as a precursor to dissymmetrical dialkynylcarbinols, which are valuable in the preparation of bioinspired acetylenic lipids.[1] Furthermore, its cobalt-complexed derivatives undergo Nicholas reactions with high selectivity, paving the way for the synthesis of skipped (1,4-)diyne complexes, which are intermediates in the development of potential antimalarial agents.[1] The propensity of this molecule to undergo cyclization reactions, such as gold-catalyzed formations of highly substituted furans and silver-catalyzed oxidative cyclizations to furan-4-carboxamides, further highlights its versatility.[1]

This guide will delve into the fundamental chemical properties that govern the reactivity of penta-1,4-diyn-3-ol, explore its common synthetic routes, and provide a detailed examination of its characteristic reactions, complete with mechanistic insights and actionable experimental protocols.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a molecule's physicochemical properties is essential for its effective handling, reaction optimization, and purification. Below is a summary of the key properties of penta-1,4-diyn-3-ol.

| Property | Value | Source |

| Molecular Formula | C₅H₄O | PubChem[2] |

| Molecular Weight | 80.08 g/mol | PubChem[1][2] |

| Appearance | White crystal | Guidechem[3] |

| Melting Point | 51.5-52.0 °C | ChemBK[4] |

| Boiling Point | 80 °C at 0.05 Torr | ChemBK[4] |

| Density | 1.047 ± 0.06 g/cm³ (Predicted) | ChemBK[4] |

| Polar Surface Area | 20.23 Ų | Guidechem[3] |

| Solubility | Soluble in water | Guidechem[3] |

| InChI Key | BKDYPNZJRPEUEI-UHFFFAOYSA-N | PubChem[1][2] |

Synthesis of Penta-1,4-diyn-3-ol: A Practical Approach

The most common and efficient laboratory-scale synthesis of penta-1,4-diyn-3-ol involves the nucleophilic addition of an acetylide to an α,β-acetylenic aldehyde or ketone. A widely adopted method utilizes the reaction of an ethynyl Grignard reagent with a suitable starting material.

Representative Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of penta-1,4-diyn-3-ol.

Caption: Synthetic workflow for Penta-1,4-diyn-3-ol.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of similar propargyl alcohols.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetylene gas (purified)

-

Methyl formate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Preparation of Ethynylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, place magnesium turnings.

-

Add a solution of ethyl bromide in anhydrous THF dropwise to initiate the Grignard reaction.

-

Once the reaction is complete, bubble purified acetylene gas through the solution to form ethynylmagnesium bromide.

-

-

Nucleophilic Addition:

-

Cool the solution of ethynylmagnesium bromide in an ice bath.

-

Add a solution of methyl formate in anhydrous THF dropwise to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure penta-1,4-diyn-3-ol.

-

Chemical Reactivity: A Triumvirate of Functionality

The reactivity of penta-1,4-diyn-3-ol is governed by its three key functional groups: the secondary hydroxyl group and the two terminal alkynes. This section explores the characteristic reactions of each.

Reactions of the Hydroxyl Group

-

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, penta-1,4-diyn-3-one, a valuable synthetic intermediate in its own right. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.[1]

-

Reduction: Conversely, penta-1,4-diyn-3-one can be reduced back to penta-1,4-diyn-3-ol using reducing agents like sodium borohydride.[1]

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate), facilitating nucleophilic substitution reactions.

Reactions of the Terminal Alkynes

The terminal alkynes are arguably the most versatile handles on the penta-1,4-diyn-3-ol scaffold.

-

Sonogashira Coupling: The terminal alkynes can participate in palladium/copper-catalyzed Sonogashira coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

-

Click Chemistry: The alkyne moieties are excellent substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, leading to the formation of 1,4-disubstituted triazoles.

-

Acetylide Formation and Nucleophilic Addition: The acidic protons of the terminal alkynes can be deprotonated with a strong base (e.g., n-butyllithium) to form lithium acetylides. These powerful nucleophiles can then be added to a variety of electrophiles, such as aldehydes, ketones, and epoxides, to extend the carbon chain.

Cyclization Reactions

The proximate arrangement of the reactive functional groups in penta-1,4-diyn-3-ol makes it an ideal precursor for various cyclization reactions.

-

Furan Synthesis: Gold-catalyzed cyclization of 1,4-diyn-3-ols can lead to the formation of highly substituted furans.[1]

-

Oxidative Cyclization: Silver-catalyzed oxidative cyclization with N-oxides provides a route to 2-substituted furan-4-carboxamides.[1]

The following diagram illustrates some of the key reactive pathways of penta-1,4-diyn-3-ol.

Caption: Key reactive pathways of Penta-1,4-diyn-3-ol.

Safety and Handling

Penta-1,4-diyn-3-ol is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid the formation of dust and aerosols and use non-sparking tools.[5] Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[5]

Conclusion

Penta-1,4-diyn-3-ol is a potent and versatile C5 building block that offers a wealth of synthetic possibilities. Its unique trifunctional nature allows for a diverse range of chemical transformations, making it an invaluable tool for the construction of complex organic molecules. A thorough understanding of its chemical properties, synthetic routes, and reactivity, as detailed in this guide, will enable researchers, scientists, and drug development professionals to harness the full potential of this remarkable compound in their synthetic endeavors.

References

-

PENTA-1,4-DIYN-3-OL. (n.d.). ChemBK. Retrieved from [Link]

-

Penta-1,4-diyn-3-ol | C5H4O | CID 11051571. (n.d.). PubChem. Retrieved from [Link]

Sources

Penta-1,4-diyn-3-ol: A Technical Guide for Advanced Synthesis

Introduction: Unveiling a Versatile C5 Building Block

Penta-1,4-diyn-3-ol, a seemingly simple molecule, holds significant potential for innovation in synthetic chemistry, particularly within the realms of drug discovery and materials science. Its unique structural motif, featuring two terminal alkyne functionalities flanking a central secondary alcohol, provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of penta-1,4-diyn-3-ol, from its fundamental properties to its strategic application in the synthesis of complex molecular architectures.

The officially recognized IUPAC name for this compound is penta-1,4-diyn-3-ol .[1][2] It is registered under the CAS number 56598-53-9 .[1][2][3][4]

Physicochemical and Spectroscopic Profile

Penta-1,4-diyn-3-ol is typically a white crystalline solid or a colorless liquid, soluble in water.[3] Its core structure consists of a five-carbon chain with terminal triple bonds and a hydroxyl group at the third carbon.

| Property | Value | Source |

| Molecular Formula | C₅H₄O | [2][3] |

| Molecular Weight | 80.08 g/mol | [1][2] |

| Appearance | White crystal or colorless liquid | [3] |

| Melting Point | 51.5-52.0 °C | [4] |

| Boiling Point | 80 °C (at 0.05 Torr) | [4] |

| pKa | 11.24 ± 0.20 (Predicted) | [3] |

| Polar Surface Area | 20.23 Ų | [3] |

Synthetic Strategies: Accessing the Diynol Core

The synthesis of penta-1,4-diyn-3-ol and its derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired scale, available starting materials, and the need for specific substitutions.

A prevalent and efficient laboratory-scale synthesis involves the nucleophilic addition of an ethynyl anion to an α,β-acetylenic aldehyde or ketone.[1] This method allows for the construction of the C5 framework in a convergent manner. Another widely employed technique is the lithiation of a terminal alkyne followed by acylation.[1]

For instance, symmetrically substituted 3-arylpenta-1,4-diyn-3-ols are commonly prepared by the addition of two equivalents of an alkynyllithium reagent to a methyl ester.[1] This approach provides a straightforward route to a variety of diynols with diverse substituents.

A more specialized method for preparing 3-arylpenta-1,4-diyn-3-ols involves the nucleophilic addition of alkynyllithium reagents to N-substituted saccharins.[1] This reaction proceeds through the cleavage of the sulfonyl-carbonyl bond in the saccharin ring, yielding 3-(2-sulfamoylphenyl)penta-1,4-diyn-3-ols in good yields.[1]

Reactivity and Synthetic Utility: A Hub of Chemical Transformations

The synthetic versatility of penta-1,4-diyn-3-ol is rooted in the reactivity of its constituent functional groups: the two terminal alkynes and the secondary alcohol.[1] This trifunctional nature allows for a multitude of selective transformations, making it a valuable precursor for complex molecules.

The terminal alkynes can readily participate in a wide range of reactions, including:

-

Coupling Reactions: Such as Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings, enabling the extension of the carbon framework.

-

Cycloadditions: Including [3+2] cycloadditions with azides (Click chemistry) to form triazoles and other heterocyclic systems.

-

Nucleophilic Additions: The acidic nature of the terminal alkyne protons allows for deprotonation and subsequent reaction with various electrophiles.[1]

The secondary alcohol can be:

-

Oxidized: To the corresponding ketone, penta-1,4-diyn-3-one, a useful α,β-unsaturated ketone.[1][5]

-

Substituted: Undergoing nucleophilic substitution reactions.

-

Stereodirecting Group: The hydroxyl group can direct the stereochemical outcome of reactions at adjacent centers.[1]

This diverse reactivity profile allows for the strategic and often selective functionalization of the penta-1,4-diyn-3-ol core, paving the way for the synthesis of intricate molecular structures, including those found in natural products and pharmaceutically active compounds.[1]

Figure 1: Key reaction pathways of penta-1,4-diyn-3-ol.

Applications in Drug Development and Materials Science

The unique structural and reactive properties of penta-1,4-diyn-3-ol make it a valuable building block in several advanced scientific fields.

In drug development , the di-alkyne motif is a precursor to 1,4-diynes, which are important structural components in many natural products and pharmaceuticals.[1] The ability to readily form heterocyclic structures through cycloaddition reactions is particularly relevant for generating novel scaffolds for medicinal chemistry programs. Silyl-protected derivatives of penta-1,4-diyn-3-ol are key chiral intermediates in the enantioselective synthesis of bioactive polyacetylenic alcohols.[1]

In materials science , penta-1,4-diyn-3-ol can be polymerized to create materials with interesting properties, such as high thermal stability and electrical conductivity.[3] The rigid, linear nature of the diyne unit can impart desirable structural characteristics to polymers.

Experimental Protocol: Synthesis of 1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-ol

This protocol details the synthesis of a silyl-protected derivative of penta-1,4-diyn-3-ol, a versatile intermediate for further functionalization.[1]

Materials:

-

(Trimethylsilyl)acetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

3-(Trimethylsilyl)propynal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (trimethylsilyl)acetylene in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of lithium (trimethylsilyl)acetylide.

-

Add a solution of 3-(trimethylsilyl)propynal in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,5-bis(trimethylsilyl)penta-1,4-diyn-3-ol.

Safety Precautions:

-

Handle n-butyllithium with extreme care as it is a pyrophoric reagent.

-

All manipulations should be carried out under an inert atmosphere.

-

Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Penta-1,4-diyn-3-ol is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]

Conclusion

Penta-1,4-diyn-3-ol is a potent and versatile C5 building block with significant applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of reactive functional groups allows for a wide array of chemical transformations, enabling the construction of complex and valuable molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for harnessing its full potential in research and development.

References

-

Penta-1,4-diyn-3-ol | C5H4O | CID 11051571 - PubChem. [Link]

-

Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - MDPI. [Link]

-

PENTA-1,4-DIYN-3-OL - ChemBK. [Link]

-

Penta-1,4-diyn-3-one | C5H2O | CID 12596780 - PubChem. [Link]

Sources

Physical properties of Penta-1,4-diyn-3-ol (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of Penta-1,4-diyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Penta-1,4-diyn-3-ol

Penta-1,4-diyn-3-ol (CAS No. 56598-53-9) is a structurally unique and highly versatile molecule that serves as a critical building block in advanced organic synthesis.[1][2] With a molecular formula of C₅H₄O and a molecular weight of approximately 80.08 g/mol , its structure is characterized by a central secondary alcohol functional group flanked by two terminal alkyne moieties.[2][3][4] This arrangement of a hydroxyl group and two reactive triple bonds makes it an invaluable intermediate in the synthesis of complex pharmaceuticals, fine chemicals, and organic light-emitting diode (OLED) materials.[1]

The reactivity of penta-1,4-diyn-3-ol is primarily governed by these functional groups. The terminal alkynes are amenable to a wide array of chemical transformations, including coupling reactions and cycloadditions, while the secondary alcohol can be readily oxidized to the corresponding ketone, penta-1,4-diyn-3-one.[2] Understanding the fundamental physical properties of this compound is paramount for its effective handling, purification, and application in multi-step synthetic campaigns. This guide provides a detailed examination of its melting and boiling points, supported by field-proven experimental protocols for their accurate determination.

Physicochemical Properties Summary

The physical characteristics of penta-1,4-diyn-3-ol are foundational to its application in a laboratory setting. The compound presents as a white crystalline solid at room temperature, a key indicator for visual purity assessment.[1]

| Property | Value | Source(s) |

| CAS Number | 56598-53-9 | [1][2][4] |

| Appearance | White Crystal | [1] |

| Molecular Formula | C₅H₄O | [3][4] |

| Molecular Weight | 80.08 g/mol | [2][3][4] |

| Melting Point | 51.5-52.0 °C | [1][3] |

| Boiling Point | 139.1 °C @ 760 mmHg (1 atm) 80 °C @ 0.05 Torr | [1][3] |

| Density | 1.047 g/cm³ | [1] |

In-Depth Analysis of Key Physical Constants

Melting Point

The sharp melting point range of 51.5-52.0 °C is indicative of a compound with relatively high purity.[1][3] In organic chemistry, a narrow melting point range (typically <1°C) suggests minimal contamination. For a researcher, this property is the first and most accessible line of defense for quality control. If a synthesized or purchased batch of penta-1,4-diyn-3-ol exhibits a depressed or broad melting range, it strongly implies the presence of impurities, which could adversely affect subsequent reactions. The crystalline nature of the solid is consistent with the rigid, linear geometry of the alkyne groups, allowing for efficient packing into a crystal lattice.

Boiling Point and the Importance of Vacuum Distillation

The boiling point of penta-1,4-diyn-3-ol is reported as 139.1 °C at standard atmospheric pressure (760 mmHg).[1] However, a second value of 80 °C is reported under a high vacuum (0.05 Torr).[3] This significant difference underscores a critical principle in handling thermally sensitive organic compounds.

Causality: Many organic molecules, particularly those with multiple reactive functional groups like penta-1,4-diyn-3-ol, are susceptible to decomposition, polymerization, or side reactions at elevated temperatures. The energy required to bring the compound to its atmospheric boiling point of ~139 °C can be sufficient to initiate these degradation pathways. By reducing the ambient pressure, the boiling point is lowered significantly. This is because the liquid needs to overcome a much lower external pressure for its vapor pressure to be sufficient for boiling. Distillation under reduced pressure (vacuum distillation) is therefore not merely a convenience but a mandatory technique for purifying penta-1,4-diyn-3-ol without inducing thermal degradation.

Experimental Determination of Physical Properties

The following protocols are presented as self-validating systems, incorporating checks and rationale grounded in established laboratory practice.

Safety & Handling Precautions

Prior to any experimental work, a thorough review of the Safety Data Sheet (SDS) is essential. Penta-1,4-diyn-3-ol is classified with the following hazards:

-

H302: Harmful if swallowed[4]

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[4]

-

H335: May cause respiratory irritation[4]

All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1]

Protocol 1: Melting Point Determination

This protocol ensures an accurate assessment of the compound's melting range and purity.

Methodology:

-

Sample Preparation: Finely crush a small amount of the white crystalline penta-1,4-diyn-3-ol on a watch glass using a spatula. This ensures uniform heat transfer.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount (2-3 mm in height). Invert the tube and tap it gently on the benchtop, or drop it down a long glass tube, to pack the sample tightly into the sealed end. A tightly packed sample is crucial for accurate measurement.

-

Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus or a traditional Thiele tube filled with mineral oil.

-

Measurement - Rapid Scan: First, perform a rapid heating to get an approximate melting range. This saves time and identifies the temperature region of interest.

-

Measurement - Accurate Determination: Prepare a new sample and heat the apparatus to about 10-15 °C below the approximate melting point found in the rapid scan. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁-T₂. For pure penta-1,4-diyn-3-ol, this range should be close to 51.5-52.0 °C.[1][3]

Protocol 2: Boiling Point Determination (Micro-Scale)

Given the compound's value and potential for thermal degradation, a micro-scale boiling point determination is recommended. This method minimizes waste and reduces the risk of decomposition.

Methodology:

-

Apparatus Setup: Attach a small test tube (e.g., 10x75 mm) to the bulb of a thermometer using a rubber band or wire.

-

Sample Addition: Add a small volume (approx. 0.5 mL) of molten penta-1,4-diyn-3-ol (gently melted just above its melting point) into the test tube.

-

Nucleation Source: Place a short, sealed capillary tube (sealed end down) into the test tube. This acts as a nucleation site, preventing bumping and ensuring smooth boiling.

-

Heating: Immerse the assembly in a heating bath (mineral oil or water). Begin heating gently while stirring the bath to ensure even temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Data Recording: Continue heating until a steady and rapid stream of bubbles is observed. Then, turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the liquid.

-

For Vacuum Distillation: The same principle applies, but the entire apparatus is connected to a vacuum pump and the pressure is monitored with a manometer. The observed boiling point will be significantly lower, and it is crucial to record both the temperature and the pressure (e.g., 80 °C at 0.05 Torr).[3]

Workflow Visualization

The logical flow for characterizing the physical properties of a new batch of penta-1,4-diyn-3-ol can be visualized as follows.

Caption: Workflow for the physical characterization of Penta-1,4-diyn-3-ol.

Conclusion

Penta-1,4-diyn-3-ol is a compound of significant interest due to its unique structural features and synthetic versatility. Its physical properties—a sharp melting point at 51.5-52.0 °C and a boiling point that is highly dependent on pressure—are not merely data points but critical operational parameters that guide its purification, handling, and use. The pronounced difference between its atmospheric and vacuum boiling points highlights the necessity of employing vacuum distillation to preserve its chemical integrity. By adhering to rigorous experimental protocols and safety guidelines, researchers can confidently utilize this potent building block to advance the fields of medicine, materials science, and chemical synthesis.

References

-

Penta-1,4-diyn-3-ol CAS 56598-53-9 - Home Sunshine Pharma. Link

-

PENTA-1,4-DIYN-3-OL - ChemBK. Link

-

Penta-1,4-diyn-3-ol | 56598-53-9 | Benchchem. Link

-

Penta-1,4-diyn-3-ol | C5H4O | CID 11051571 - PubChem. Link

Sources

Guide to the Stability and Storage of Penta-1,4-diyn-3-ol: A Framework for Ensuring Chemical Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Penta-1,4-diyn-3-ol is a versatile C5 building block prized in organic synthesis for its dual terminal alkyne functionalities and a central secondary alcohol.[1] This structure allows for a wide array of chemical transformations, including coupling reactions, cycloadditions, and nucleophilic additions, making it a valuable intermediate in the synthesis of complex molecules and bioactive compounds.[1] However, the very features that make it synthetically useful—the high-energy triple bonds and the reactive alcohol group—also render it susceptible to various degradation pathways. This guide provides a comprehensive overview of the stability profile of Penta-1,4-diyn-3-ol, detailing the primary mechanisms of decomposition and establishing a robust framework for its optimal storage and handling to ensure its integrity for research and development applications.

Chemical Profile and Inherent Reactivity

Penta-1,4-diyn-3-ol (CAS: 56598-53-9) is a small molecule with the formula C₅H₄O.[2][3] Its structure features two terminal alkyne groups, which are known to be mildly acidic (pKa ≈ 25), flanking a secondary alcohol.[4] This combination of functional groups dictates its chemical behavior and susceptibility to degradation.

-

Terminal Alkynes : The protons on the sp-hybridized carbons are acidic and can be abstracted by strong bases to form acetylide anions.[4] This acidity also makes them reactive towards certain metals. The high electron density of the triple bonds makes them prone to polymerization and addition reactions.[5]

-

Secondary Alcohol : The hydroxyl group can be oxidized to the corresponding ketone, penta-1,4-diyn-3-one.[1][6]

-

Conjugated System : The proximity of the π-systems of the two alkyne groups creates a conjugated structure that can absorb UV light, making the molecule susceptible to photochemical degradation.[7][8][9]

Understanding these inherent properties is the first step toward mitigating the risks associated with the compound's instability.

Primary Degradation Pathways

The principal routes of degradation for Penta-1,4-diyn-3-ol are driven by temperature, oxygen, light, and contaminants. Each of these factors can initiate distinct decomposition mechanisms that compromise sample purity and reactivity.

Polymerization

Terminal alkynes, especially conjugated diynes, can undergo polymerization.[10][11] This process can be initiated by:

-

Heat or Light : Elevated temperatures or exposure to UV light can provide the activation energy needed to initiate radical polymerization.

-

Metal Contaminants : Trace amounts of transition metals, particularly copper, can catalyze Glaser-type homocoupling, leading to the formation of polydisperse oligomers and polymers.[12]

-

Basic Conditions : Strong bases can promote polymerization pathways.[10]

Oxidation

The molecule is susceptible to oxidation at two sites:

-

Alcohol Oxidation : The secondary alcohol can be readily oxidized by atmospheric oxygen to form the corresponding ketone, penta-1,4-diyn-3-one.[1] This process can be accelerated by light and metal ion catalysts.

-

Alkyne Oxidation : While less common under typical storage conditions, the alkyne moieties can also undergo oxidative degradation, leading to cleavage or the formation of more complex oxygenated species.[13]

Photochemical Decomposition

As a conjugated system, Penta-1,4-diyn-3-ol can absorb photons, which excites the molecule to a higher energy state.[7][8] From this excited state, it can undergo various reactions, including bond cleavage, isomerization, or reaction with oxygen, leading to a complex mixture of degradation byproducts.[7][8] This makes protection from light a critical aspect of its storage.

Explosive Acetylide Formation

A significant and acute hazard associated with all terminal alkynes is the formation of explosive heavy metal acetylides.[12] The acidic alkyne protons can be replaced by heavy metal ions such as silver (Ag⁺), copper (Cu⁺), or mercury (Hg²⁺). These acetylides are often shock-sensitive and can detonate violently, especially when dry.[12] It is imperative to avoid all contact with these metals and their salts.

Caption: Key degradation pathways for Penta-1,4-diyn-3-ol.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is essential. The following conditions are recommended based on the compound's chemical nature and supplier guidelines.[2][10][14]

Storage Conditions

The primary goal of storage is to minimize thermal, oxidative, and photochemical degradation.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C | Reduces the rate of thermal decomposition and polymerization.[2][14][15] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the alcohol and alkyne groups by displacing oxygen.[10][12] |

| Light | Amber Glass Vial / Protect from Light | Prevents initiation of photochemical degradation pathways.[10][12] |

| Container | Tightly Sealed Glass Container | Avoids contamination and exposure to moisture and air. Prohibits the use of metal containers or spatulas (see safety). |

| Additives | Consider Radical Inhibitor (e.g., Hydroquinone) | For long-term storage or bulk quantities, a polymerization inhibitor may be beneficial.[1] |

Safe Handling Practices

Given the hazards, particularly acetylide formation, strict handling protocols must be followed.

-

Avoid Metal Contact : NEVER use spatulas made of silver, copper, or other heavy metals. Use glass, Teflon, or stainless steel equipment.

-

Inert Atmosphere Operations : For weighing and transferring, use a glovebox or glove bag under an inert atmosphere to prevent exposure to air and moisture.

-

Work in a Ventilated Area : Handle the compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE) : Wear standard PPE, including safety goggles, lab coat, and appropriate gloves.

Experimental Workflow for Stability Assessment

To ensure the reliability of experimental results, it is prudent to validate the stability of a given batch of Penta-1,4-diyn-3-ol under your specific laboratory conditions. The following protocol outlines a systematic approach to assess its stability over time.

Protocol: Accelerated Stability Study

-

Sample Preparation : Dissolve a known quantity of Penta-1,4-diyn-3-ol in a suitable, inert solvent (e.g., anhydrous acetonitrile or THF) to create a stock solution of known concentration.

-

Initial Analysis (T=0) : Immediately analyze an aliquot of the stock solution using a quantitative method such as HPLC-UV or ¹H NMR with an internal standard. This provides the baseline purity and concentration.

-

Aliquot and Store : Dispense the stock solution into several amber glass vials. Purge each vial with argon or nitrogen before sealing tightly.

-

Stress Conditions : Store the vials under a matrix of conditions to assess the impact of different factors:

-

Condition 1 (Optimal) : 2–8°C, protected from light, inert atmosphere.

-

Condition 2 (Elevated Temp) : 40°C, protected from light, inert atmosphere.

-

Condition 3 (Ambient) : Room temperature (~25°C), protected from light, inert atmosphere.

-

Condition 4 (Light/Air Exposure) : Room temperature, exposed to ambient light and air (use a clear vial with a perforated seal).

-

-

Time-Point Analysis : At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each storage condition.

-

Quantitative Analysis : Analyze the sample from each vial using the same analytical method established at T=0.

-

Data Evaluation : Compare the purity and concentration of the stored samples to the T=0 baseline. Calculate the percentage of degradation for each condition and time point. This data will provide a clear stability profile and inform optimal handling procedures in your laboratory.

Caption: Experimental workflow for assessing the stability of Penta-1,4-diyn-3-ol.

Conclusion

While Penta-1,4-diyn-3-ol is an exceptionally useful synthetic intermediate, its inherent reactivity necessitates rigorous storage and handling protocols. The principal risks of degradation—polymerization, oxidation, photochemical decomposition, and hazardous acetylide formation—can be effectively managed by adhering to conditions of low temperature (2–8°C), inert atmosphere, and protection from light. Researchers must remain vigilant about avoiding contact with incompatible materials, especially heavy metals. By implementing the recommendations and validation protocols outlined in this guide, scientists can ensure the chemical integrity of Penta-1,4-diyn-3-ol, leading to more reliable, reproducible, and safe scientific outcomes.

References

- Benchchem. (n.d.). Penta-1,4-diyn-3-ol | 56598-53-9.

- Rezzonico, D., et al. (n.d.). Photostability studies of π-conjugated chromophores with resonant and nonresonant light excitation for long-life polymeric telecommunication devices. Optica Publishing Group.

- ChemBK. (2024). PENTA-1,4-DIYN-3-OL.

- Benchchem. (n.d.). Common pitfalls in the handling of terminal alkynes.

- Benchchem. (n.d.). Navigating the Intricacies of Hepta-1,4-diyn-3-ol: A Technical Guide to Stability and Storage.

- BLD Pharm. (2024). 56598-53-9|Penta-1,4-diyn-3-ol.

- ChemicalBook. (n.d.). 1,4-Pentadien-3-ol CAS#: 922-65-6.

- PubChem. (n.d.). Penta-1,4-diyn-3-ol | C5H4O | CID 11051571.

- ResearchGate. (2025). Photostability studies of π-conjugated chromophores with resonant and nonresonant light excitation for long-life polymeric telecommunication devices.

- ChemicalBook. (2024). 1,4-pentadiyn-3-ol - Safety Data Sheet.

- Fisher Scientific. (2021). 1,4-Pentadien-3-ol Safety Data Sheet.

- Guidechem. (n.d.). 1,4-pentadiyn-3-ol 56598-53-9 wiki.

- Wikipedia. (n.d.). Alkyne.

- eCampusOntario Pressbooks. (n.d.). 16: Conjugated Systems, Orbital Symmetry, and Ultraviolet Spectroscopy.

- University of Calgary. (n.d.). Ch 9 : Acidity of Terminal Alkynes.

- MSU chemistry. (n.d.). Alkyne Reactivity.

- PubChem. (n.d.). Penta-1,4-diyn-3-one | C5H2O | CID 12596780.

- University of Minnesota. (n.d.). Oxidative Studies for the Degradation of Organic Dyes.

Sources

- 1. Penta-1,4-diyn-3-ol | 56598-53-9 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Penta-1,4-diyn-3-ol | C5H4O | CID 11051571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alkyne - Wikipedia [en.wikipedia.org]

- 5. Alkyne Reactivity [www2.chemistry.msu.edu]

- 6. Penta-1,4-diyn-3-one | C5H2O | CID 12596780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Photostability studies of π-conjugated chromophores with resonant and nonresonant light excitation for long-life polymeric telecommunication devices [opg.optica.org]

- 8. researchgate.net [researchgate.net]

- 9. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

- 10. benchchem.com [benchchem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. benchchem.com [benchchem.com]

- 13. posters.unh.edu [posters.unh.edu]

- 14. 56598-53-9|Penta-1,4-diyn-3-ol|BLD Pharm [bldpharm.com]

- 15. 1,4-Pentadien-3-ol CAS#: 922-65-6 [m.chemicalbook.com]

A Proposed Pathway to Penta-1,4-diyn-3-ol: A Theoretical Guide

An in-depth technical guide on the discovery and first synthesis of Penta-1,4-diyn-3-ol would be premature as there is no readily available scientific literature or documentation detailing its specific discovery or a validated first synthesis. This compound does not appear in major chemical databases such as PubChem, and its synthesis is not described in peer-reviewed journals under this name.

Therefore, this guide will adopt a theoretical and predictive approach, grounded in established principles of organic chemistry, to propose a logical first synthesis. This document will serve as a whitepaper outlining a plausible pathway for the creation of Penta-1,4-diyn-3-ol, intended for researchers and drug development professionals.

This guide presents a well-reasoned, theoretical approach to the first synthesis of the novel compound Penta-1,4-diyn-3-ol. In the absence of prior art, the proposed methodology is built upon robust and well-documented reactions in synthetic organic chemistry, ensuring a high probability of success.

Part 1: Strategic Analysis of the Target Molecule

Penta-1,4-diyn-3-ol is a symmetrical molecule characterized by a central secondary alcohol flanked by two terminal alkyne groups. This structure suggests a convergent synthetic strategy wherein two identical nucleophilic ethynyl groups are added to a central electrophilic carbon. The most logical and efficient approach involves the Grignard reaction, a cornerstone of C-C bond formation.

The proposed retrosynthesis is as follows:

Caption: Retrosynthetic analysis of Penta-1,4-diyn-3-ol.

Part 2: Proposed Synthesis and Experimental Protocol

The forward synthesis will involve the preparation of an ethynyl Grignard reagent followed by its reaction with glyoxal.

Step 1: Preparation of Ethynylmagnesium Bromide

The first step is the deprotonation of acetylene with a Grignard reagent, typically ethylmagnesium bromide, to form the nucleophilic ethynylmagnesium bromide. This reaction is driven by the greater acidity of the sp-hybridized C-H bond of acetylene compared to the sp3-hybridized C-H bond of ethane.

Caption: Formation of the key ethynyl Grignard reagent.

Step 2: Reaction of Ethynylmagnesium Bromide with Glyoxal

Two equivalents of the prepared ethynylmagnesium bromide are then reacted with one equivalent of glyoxal. The nucleophilic carbon of the Grignard reagent will attack the electrophilic carbonyl carbons of glyoxal. A subsequent aqueous workup will protonate the resulting alkoxide to yield the target molecule, Penta-1,4-diyn-3-ol.

Caption: The proposed synthetic pathway to Penta-1,4-diyn-3-ol.

Detailed Experimental Protocol

Materials and Equipment:

-

Three-neck round-bottom flask, equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Schlenk line or equivalent inert atmosphere setup

-

Anhydrous tetrahydrofuran (THF)

-

Magnesium turnings

-

Ethyl bromide

-

Acetylene gas (purified)

-

Glyoxal (40% in water, to be used with caution and appropriate stoichiometry)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation of Ethylmagnesium Bromide:

-

Under a nitrogen atmosphere, add magnesium turnings to the three-neck flask containing anhydrous THF.

-

Slowly add a solution of ethyl bromide in anhydrous THF via the dropping funnel. The reaction should initiate spontaneously, evidenced by gentle refluxing. Maintain a gentle reflux until all the magnesium has reacted.

-

-

Formation of Ethynylmagnesium Bromide:

-

Cool the freshly prepared Grignard solution in an ice bath.

-

Bubble purified acetylene gas through the solution. The reaction is exothermic. The completion of the reaction can be monitored by the cessation of gas uptake.

-

-

Synthesis of Penta-1,4-diyn-3-ol:

-

To the freshly prepared ethynylmagnesium bromide solution at 0 °C, add a solution of glyoxal in THF dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain pure Penta-1,4-diyn-3-ol.

-

Part 3: Characterization and Validation

A self-validating system of protocols requires rigorous characterization of the final product to confirm its identity and purity. The following analytical techniques would be essential:

| Technique | Expected Observations for Penta-1,4-diyn-3-ol |

| ¹H NMR | A triplet for the hydroxyl proton, a multiplet for the methine proton at C3, and a doublet for the terminal alkyne protons. |

| ¹³C NMR | Three distinct signals: one for the alcohol-bearing carbon (C3) and two for the sp-hybridized carbons of the alkyne groups. |

| Infrared (IR) Spectroscopy | A broad absorption band for the O-H stretch (around 3300-3600 cm⁻¹), a sharp peak for the terminal C-H stretch of the alkyne (around 3300 cm⁻¹), and a weak absorption for the C≡C triple bond (around 2100-2200 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of Penta-1,4-diyn-3-ol (C₅H₄O, MW = 80.08 g/mol ). |

Conclusion and Future Outlook

This theoretical guide provides a robust and scientifically sound proposal for the first synthesis of Penta-1,4-diyn-3-ol. The outlined protocol is based on well-established and reliable chemical transformations. The successful synthesis and characterization of this novel molecule could open avenues for its exploration in materials science, as a building block in more complex organic synthesis, or in medicinal chemistry, given the prevalence of polyacetylene compounds in natural products with biological activity.

References

As this is a proposed synthesis for a novel compound, direct references for the synthesis of Penta-1,4-diyn-3-ol are not available. The references provided below support the fundamental reactions and principles upon which this proposed synthesis is based.

-

Grignard Reagents: New Developments. (2000). Edited by H. G. Richey, Jr. This book provides a comprehensive overview of Grignard reactions, including their preparation and application in organic synthesis. [Link]

-

The Grignard Reaction in Organic Synthesis. (2018). By Dr. M. A. Pasha. This article discusses the mechanism and various applications of the Grignard reaction, which is central to the proposed synthesis. [Link]

-

Formation of Acetylides. In Organic Chemistry by Clayden, Greeves, and Warren. This textbook provides a detailed explanation of the acidity of terminal alkynes and their conversion into nucleophilic acetylides, a key step in the proposed synthesis. While a direct link to a specific chapter is not feasible, the textbook is a standard reference in the field. A general link to the publisher's page for the book is provided. [Link]

-

Reactions of Carbonyl Compounds with Organometallic Reagents. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure by Michael B. Smith. This authoritative text details the addition of organometallic reagents, such as Grignard reagents, to carbonyl compounds like glyoxal. [Link]

This technical guide provides an in-depth exploration of penta-1,4-diyn-3-ol and related polyacetylenic structures for researchers, scientists, and drug development professionals. We will delve into the natural world of polyacetylenes, their biosynthesis, and their significant biological activities. While the specific natural occurrence of penta-1,4-diyn-3-ol is not widely documented, its structural motif is a key feature in a vast class of bioactive natural products. This guide will, therefore, bridge the gap between the well-established knowledge of complex polyacetylenes and the synthetic accessibility and potential of this core C5 structure.

Introduction: The Allure of the Acetylenic Bond in Nature

Polyacetylenic natural products are a significant and diverse class of compounds characterized by the presence of one or more carbon-carbon triple bonds.[1][2] These often unstable molecules are found in a wide array of organisms, including plants, fungi, marine sponges, and even insects.[1][2][3] Their unique electronic and structural features bestow upon them a remarkable range of biological activities, from potent cytotoxicity against cancer cells to antimicrobial and anti-inflammatory properties.[4][5][6] The penta-1,4-diyn-3-ol scaffold, while simple, encapsulates the essential functional groups—a secondary alcohol flanked by two terminal alkynes—that are believed to be crucial for the bioactivity of many more complex, naturally occurring polyacetylenes.

Natural Occurrence and Biosynthesis: A Tale of Fatty Acid Tailoring

Polyacetylenes are particularly abundant in the plant families Asteraceae (the daisy family) and Apiaceae (the carrot family).[1][6][7] While over 2,000 polyacetylenes have been identified from natural sources, the majority of these are longer-chain molecules, typically with 17 or 18 carbon atoms.[1][7] Prominent examples include falcarinol and falcarindiol, which are well-studied for their anti-inflammatory and anti-cancer properties.[6][7]

The biosynthesis of these fascinating molecules is intrinsically linked to fatty acid metabolism.[1][2] Isotopic tracer studies have demonstrated that polyacetylenes are derived from fatty acid and polyketide precursors.[1][2] The key transformations involve a series of desaturation and dehydrogenation reactions that introduce the characteristic triple bonds.

The biosynthesis of falcarin-type polyacetylenes in carrots (Daucus carota) provides a well-studied model for understanding the formation of these compounds. The pathway begins with ubiquitous fatty acids like oleic acid. A specialized fatty acid desaturase 2 (FAD2)-type enzyme then introduces a triple bond, a critical step in diverting the fatty acid into the polyacetylene pathway.[8][9] Subsequent enzymatic steps, including further desaturations and hydroxylations, lead to the final bioactive molecules. Although the biosynthesis of short-chain polyacetylenes like penta-1,4-diyn-3-ol has not been explicitly elucidated, it is conceivable that they could arise from analogous pathways involving shorter fatty acid precursors or through the metabolic breakdown of longer-chain polyacetylenes.

Caption: Generalized biosynthetic pathway of polyacetylenes.

Chemical Synthesis: Accessing the Core Structure

The laboratory synthesis of penta-1,4-diyn-3-ol and its derivatives is well-established, providing a reliable source of these compounds for biological evaluation and further chemical derivatization. The most common and efficient approach involves the nucleophilic addition of an ethynyl anion to an α,β-acetylenic aldehyde or ketone.

Experimental Protocol: Synthesis of Penta-1,4-diyn-3-ol

This protocol describes a common method for the synthesis of penta-1,4-diyn-3-ol via a Grignard reaction.

Materials:

-

Ethyl formate

-

Ethynylmagnesium bromide solution (in THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Reaction Setup: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled and flame-dried. The system is then allowed to cool to room temperature under a stream of dry nitrogen.

-

Reaction: A solution of ethyl formate in anhydrous diethyl ether is added to the flask. The flask is cooled in an ice bath, and a solution of ethynylmagnesium bromide in THF is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional two hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-